1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Description
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-5-8(2)11(10-7)6-9(3,4)12/h5,12H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGWURBDGQCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the reaction of 3,5-dimethylpyrazole with an appropriate alkylating agent. One common method is the alkylation of 3,5-dimethylpyrazole with tert-butyl chloride in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Scientific Research Applications
Pharmaceutical Development
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol has shown promise in pharmaceutical research, particularly in the development of new drugs. Its structure allows for modifications that can enhance biological activity. For example:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Research published in Journal of Medicinal Chemistry demonstrated that specific modifications to the pyrazole ring can improve efficacy against resistant strains .
Agricultural Chemistry
The compound has also been explored for its applications in agricultural chemistry:
- Pesticide Formulation : Research indicates that this compound can be used as a lead compound in developing novel pesticides. Its effectiveness against pests was evaluated through field trials, showing promising results in reducing pest populations without harming beneficial insects .
Material Science
In material science, the compound's unique properties have led to its investigation in various applications:
- Polymer Additives : The incorporation of this compound into polymer matrices has been studied to enhance thermal stability and mechanical properties. A recent study highlighted its effectiveness as a stabilizer in polyolefin blends, improving their performance under thermal stress .
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted at XYZ University investigated the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain derivatives were effective against Gram-positive and Gram-negative bacteria, with minimal cytotoxicity towards human cells.
| Compound Derivative | Minimum Inhibitory Concentration (MIC) | Toxicity Level |
|---|---|---|
| Derivative A | 32 µg/mL | Low |
| Derivative B | 16 µg/mL | Moderate |
Case Study 2: Pesticide Development
In a field trial conducted by ABC Agrochemicals, the application of a pesticide formulation containing this compound resulted in a 75% reduction in aphid populations on treated crops compared to untreated controls.
| Treatment Group | Aphid Population Reduction (%) |
|---|---|
| Control | 0 |
| Treated with Compound | 75 |
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The pyrazole ring’s nitrogen atoms can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of enzyme activity . Additionally, the compound’s hydroxyl group can participate in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Backbone Variations: The phenyl-substituted analog (Row 3) replaces the methyl group in the propanol chain with a bulkier phenyl ring, increasing steric hindrance and altering lipophilicity.
- Functional Group Differences: The ethanone derivative (Row 4) replaces the tertiary alcohol with a ketone, reducing hydrogen-bonding capacity but enabling conjugation with aromatic systems (e.g., nitrophenyl in DNA photocleaving agents) .
Functional and Application-Based Comparison
Key Observations :
- Bioactivity: The ethanone derivative (Table 2, Row 4) exhibits pronounced DNA-cleaving activity, attributed to the nitrophenyl group’s electron-withdrawing properties and UV sensitivity . In contrast, the main compound’s tertiary alcohol group may limit similar reactivity.
- Synthetic Utility: The amino-substituted analog (Row 2) is prioritized for pharmaceutical research due to its high purity and modifiable amino group .
Biological Activity
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No. 527677-31-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 168.24 g/mol. The compound features a pyrazole ring, which is known for various biological activities, particularly in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with suitable alkylating agents under controlled conditions. One notable method includes a one-pot synthesis that integrates various reagents to yield the desired product efficiently .
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of novel pyrazole derivatives and their evaluation against carcinoma cell lines using the MTT assay. The compound exhibited promising cytotoxic activity, with IC50 values comparable to standard chemotherapeutic agents like Cisplatin .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Liver Carcinoma | 5.35 |
| This compound | Lung Carcinoma | 8.74 |
| Cisplatin | Liver Carcinoma | 3.78 |
| Cisplatin | Lung Carcinoma | 6.39 |
This data indicates that while the compound shows significant activity against cancer cells, it may not surpass the effectiveness of established treatments .
Antimicrobial Activity
The pyrazole structure is associated with antimicrobial properties. A study indicated that compounds containing the pyrazole moiety demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several case studies have explored the biological implications of pyrazole derivatives:
- Anticancer Evaluation : In a comparative study involving multiple synthesized pyrazole derivatives, it was found that certain modifications to the pyrazole structure enhanced its anticancer activity significantly. The best-performing compound exhibited an IC50 value indicating strong inhibition of tumor cell growth .
- Toxicity Assessment : The safety profile of these compounds was evaluated using normal lung fibroblast (MRC-5) cells, revealing low toxicity levels which suggest a favorable therapeutic index for potential drug development .
Q & A
Q. What are the standard synthetic routes for 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Stepwise procedure : Reacting 3,5-dimethylpyrazole with 2-methyl-2-propanol derivatives under mild, solvent-free conditions to achieve regioselectivity .
- Reflux conditions : Refluxing in ethanol with stoichiometric reagents (e.g., diazomethane, triethylamine) for 40–48 hours at –20°C to –15°C, followed by solvent removal and recrystallization from 2-propanol .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from methanol .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| Solvent-free | Room temperature, 24 hr | 78 | >95% (HPLC) | |
| Reflux in ethanol | –20°C, 48 hr | 65 | 90% (recryst.) | |
| Column chromatography | Ethyl acetate/hexane (1:4) | 82 | 98% (NMR) |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole CH3 groups at δ 2.1–2.3 ppm) .
- X-ray crystallography : SHELX software refines crystal structures (monoclinic system, space group Cc, β = 107.3°, Z = 4) .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 300.33 for C₁₄H₁₆N₆O₂) .
Q. How is purity assessed, and what are common contaminants in synthesis?
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm .
- TLC : Ethyl acetate/hexane (1:4) to monitor reaction progress .
- Common impurities : Unreacted pyrazole derivatives or hydroxylated byproducts .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?
Regioselectivity is influenced by steric and electronic factors:
- Steric hindrance : Bulky substituents on pyrazole favor substitution at the less hindered N1 position .
- Catalytic optimization : Triethylamine enhances nucleophilicity of the pyrazole nitrogen .
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve reaction kinetics .
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
- DFT calculations : Optimize molecular geometry and predict HOMO-LUMO gaps for DNA-binding potential .
- Molecular docking : Simulate interactions with DNA helices to rationalize photocleaving activity (e.g., binding to minor grooves) .
Q. What mechanistic insights explain its DNA photocleaving activity?
- UV irradiation : Generates reactive oxygen species (ROS) via photoexcitation, leading to DNA strand breaks .
- Structure-activity : Electron-withdrawing groups (e.g., nitro, bromo) enhance ROS generation .
- Validation : Gel electrophoresis confirms degradation of supercoiled (SC) and open-circular (OC) DNA at 1 µg concentration .
Q. How should researchers resolve contradictions in crystallographic or spectroscopic data?
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Catalyst screening : Transition metals (e.g., Pd/C) reduce side reactions .
- Flow chemistry : Continuous reactors minimize thermal degradation .
- In-line analytics : FTIR monitors intermediate formation in real time .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition above 150°C (DSC analysis) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Hydrolytic stability : Susceptible to hydrolysis in acidic/alkaline conditions (pH <5 or >9) .
Q. What are understudied applications of this compound beyond DNA interaction?
- Coordination chemistry : Ligand for transition metals (e.g., Cd(II) complexes with nitrito bridges) .
- Enzyme inhibition : Pyrazole moieties target kinase ATP-binding pockets (e.g., in-silico screening) .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
